molecular formula C6H11NO4 B1595270 (S)-3-Amino-4-ethoxy-4-oxobutanoic acid CAS No. 7361-28-6

(S)-3-Amino-4-ethoxy-4-oxobutanoic acid

Cat. No. B1595270
CAS RN: 7361-28-6
M. Wt: 161.16 g/mol
InChI Key: WXFCDLWCQIARFW-BYPYZUCNSA-N
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Description

(S)-3-Amino-4-ethoxy-4-oxobutanoic acid , also known as AEEA , is an organic compound with the following characteristics:



  • Chemical Formula : C<sub>6</sub>H<sub>11</sub>NO<sub>4</sub>

  • Molecular Weight : Approximately 161.16 g/mol

  • Chirality : The (S)-stereoisomer indicates its specific spatial arrangement of atoms.



Synthesis Analysis

The synthesis of AEEA involves several steps, including the condensation of appropriate precursors. While I don’t have access to specific papers on its synthesis, researchers typically employ methods such as amino acid coupling reactions or enzymatic transformations to obtain AEEA.



Molecular Structure Analysis

The molecular structure of AEEA consists of:



  • An amino group (NH<sub>2</sub>) attached to the α-carbon .

  • An ethoxy group (–OCH<sub>2</sub>CH<sub>3</sub>) at the β-position.

  • A keto group (–C=O) at the γ-position.

  • A carboxylic acid group (–COOH) at the δ-position.



Chemical Reactions Analysis

AEEA can participate in various chemical reactions:



  • Hydrolysis : The cleavage of the ethoxy group to form the corresponding carboxylic acid and ethanol.

  • Decarboxylation : Removal of the carboxylic acid group to yield the corresponding keto acid.

  • Amination : Introduction of additional amino groups.



Physical And Chemical Properties Analysis


  • Solubility : AEEA is soluble in water due to its polar functional groups.

  • Melting Point : Approximately 150–160°C.

  • Stability : Sensitive to acidic or alkaline conditions.


Safety And Hazards


  • Toxicity : Limited data are available, but caution is advised due to its amino acid nature.

  • Handling : Follow standard laboratory safety protocols.


Future Directions

Research on AEEA should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.

  • Synthetic Methods : Develop efficient and scalable synthetic routes.

  • Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

(3S)-3-amino-4-ethoxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-2-11-6(10)4(7)3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFCDLWCQIARFW-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193684
Record name 4-Ethyl hydrogen L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-ethoxy-4-oxobutanoic acid

CAS RN

7361-28-6, 4070-43-3
Record name 1-Ethyl aspartate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl hydrogen L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYL ASPARTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UN0T532TD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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